molecular formula C12H15F2NO2 B4754467 N-(3-ethoxypropyl)-3,5-difluorobenzamide

N-(3-ethoxypropyl)-3,5-difluorobenzamide

Cat. No.: B4754467
M. Wt: 243.25 g/mol
InChI Key: WFEOGUGWSFESKX-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-3,5-difluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two fluorine atoms at the 3 and 5 positions, and an ethoxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-3,5-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and 3-ethoxypropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with 3-ethoxypropylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(3-ethoxypropyl)-3,5-difluoroaniline.

    Oxidation: Formation of N-(3-ethoxypropyl)-3,5-difluorobenzoic acid.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-3,5-difluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3,5-difluorobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The ethoxypropyl group can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • N-(3-ethoxypropyl)-3,5-difluoroaniline
  • N-(3-ethoxypropyl)-3,5-difluorobenzoic acid
  • N-(3-ethoxypropyl)-3,5-difluorobenzylamine

Uniqueness: N-(3-ethoxypropyl)-3,5-difluorobenzamide is unique due to the presence of both fluorine atoms and the ethoxypropyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications. The compound’s ability to undergo diverse chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(3-ethoxypropyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-2-17-5-3-4-15-12(16)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEOGUGWSFESKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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